5H-[1]Benzopyrano[2,3-b]pyridin-5-one, 7-chloro-
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Overview
Description
7-Chlorochromeno[2,3-b]pyridin-5-one is a heterocyclic compound that belongs to the class of chromeno-pyridines. This compound is characterized by the fusion of a chromene ring with a pyridine ring, and it has a chlorine atom at the 7th position. The structure of 7-chlorochromeno[2,3-b]pyridin-5-one makes it a significant molecule in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and antibacterial properties .
Preparation Methods
The synthesis of 7-chlorochromeno[2,3-b]pyridin-5-one can be achieved through various synthetic routes. One common method involves the cyclization of 2-hydroxyacetophenone derivatives with malononitrile and ammonium acetate under reflux conditions. This reaction typically uses ethanol as a solvent and yields the desired chromeno-pyridine derivative .
Industrial production methods for this compound may involve the use of microwave-assisted synthesis, which offers the advantages of shorter reaction times and higher yields. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, have been explored to make the synthesis more environmentally friendly .
Chemical Reactions Analysis
7-Chlorochromeno[2,3-b]pyridin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the 7th position .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 7-chlorochromeno[2,3-b]pyridin-5-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit topoisomerases, enzymes that play a crucial role in DNA replication and cell division. By inhibiting these enzymes, the compound induces apoptosis (programmed cell death) in cancer cells .
Additionally, the compound’s anti-inflammatory effects are linked to its inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of pro-inflammatory mediators .
Comparison with Similar Compounds
7-Chlorochromeno[2,3-b]pyridin-5-one can be compared with other similar compounds, such as:
Chromeno[4,3-b]pyridin-5-one: This compound lacks the chlorine atom at the 7th position but shares a similar chromeno-pyridine structure.
Coumarin derivatives: These compounds have a chromene ring fused with a benzene ring and are known for their anticoagulant and anticancer activities.
Quinoline derivatives: Quinoline compounds have a fused benzene and pyridine ring system and are widely used in antimalarial and anticancer therapies.
The uniqueness of 7-chlorochromeno[2,3-b]pyridin-5-one lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs .
Properties
CAS No. |
54629-18-4 |
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Molecular Formula |
C12H6ClNO2 |
Molecular Weight |
231.63 g/mol |
IUPAC Name |
7-chlorochromeno[2,3-b]pyridin-5-one |
InChI |
InChI=1S/C12H6ClNO2/c13-7-3-4-10-9(6-7)11(15)8-2-1-5-14-12(8)16-10/h1-6H |
InChI Key |
PIMQUMLJPBGMAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)OC3=C(C2=O)C=C(C=C3)Cl |
Origin of Product |
United States |
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